2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an ethoxyphenyl group, a furan ring, and a piperidine moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and a phenol derivative.
Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde and ammonia or an amine.
Coupling of Intermediates: The ethoxyphenyl and piperidine intermediates are coupled using a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Introduction of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, using a furan derivative and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or furan rings, using reagents like sodium methoxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon in hydrogen atmosphere or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or halogenating agents like N-bromosuccinimide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, methoxy derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or inflammation.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel polymers or materials with specific electronic properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving neurotransmitter systems.
Industrial Applications: It can be utilized in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide
- 2-(4-ethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
- 2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)propionamide
Uniqueness
2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethoxyphenyl group provides distinct electronic characteristics, while the furan ring offers additional sites for chemical modification. This combination makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-2-25-19-7-5-17(6-8-19)14-21(24)22-15-18-9-11-23(12-10-18)16-20-4-3-13-26-20/h3-8,13,18H,2,9-12,14-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUVCUZTBWOAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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